molecular formula C17H21N B8323455 N-benzyl-4-phenylbutan-1-amine

N-benzyl-4-phenylbutan-1-amine

Cat. No.: B8323455
M. Wt: 239.35 g/mol
InChI Key: ZKASGFDVSKEYOY-UHFFFAOYSA-N
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Description

N-Benzyl-4-phenylbutan-1-amine (CAS 129951-06-0) is a secondary amine of significant interest in chemical and pharmaceutical research. Its molecular formula is C₁₇H₂₁N, and it has a molecular weight of 239.35 g/mol for the free base . This compound serves as a critical synthetic intermediate and is notably recognized as Salmeterol Impurity 12, playing a role in the synthesis pathway of salmeterol, a long-acting β₂-adrenergic receptor agonist . The mechanism of action for this compound in research contexts involves its function as a key building block; it arises from the reaction of 4-phenylbutanol with benzylamine and can undergo further transformations, such as olefination or alkylation, to form more complex structures . From a research applications perspective, this compound is primarily valued in chemistry as a versatile intermediate for organic synthesis and in pharmaceutical development for impurity profiling and reference standard qualification . Furthermore, it has been identified as a new class of sigma receptor ligand, indicating its utility in basic scientific investigations for probing biological pathways . The compound can be synthesized via nucleophilic substitution of 4-phenylbutan-1-amine with benzyl halides under basic conditions or through reductive amination of 4-phenylbutanal with benzylamine . For identification and quality control in a research setting, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to confirm structural identity and quantify purity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-benzyl-4-phenylbutan-1-amine

InChI

InChI=1S/C17H21N/c1-3-9-16(10-4-1)11-7-8-14-18-15-17-12-5-2-6-13-17/h1-6,9-10,12-13,18H,7-8,11,14-15H2

InChI Key

ZKASGFDVSKEYOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Benzyl Halides

The most widely documented method involves the reaction of 4-phenylbutan-1-amine with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. This nucleophilic substitution mechanism proceeds via the attack of the primary amine’s lone pair on the electrophilic carbon of the benzyl halide. Key reaction parameters include:

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity by stabilizing ionic intermediates.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) neutralizes the hydrogen halide byproduct, driving the reaction to completion.

  • Temperature : Reactions typically occur at 25–35°C to balance reaction rate and byproduct formation.

For example, in a scaled protocol, 4-phenylbutan-1-amine (1.0 equiv) reacts with benzyl chloride (1.1 equiv) in DMF with K₂CO₃ (1.5 equiv) and potassium iodide (KI, catalytic) as a phase-transfer catalyst. The mixture is stirred for 12–24 hours, followed by aqueous workup to isolate the product.

Reductive Amination of 4-Phenylbutanal

An alternative route employs reductive amination between 4-phenylbutanal and benzylamine. This method avoids halogenated reagents and leverages:

  • Reducing agents : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) selectively reduce the imine intermediate to the secondary amine.

  • Solvent systems : Methanol or ethanol facilitates proton transfer during imine formation.

While this method offers milder conditions, competing side reactions (e.g., over-reduction or aldol condensation) necessitate careful stoichiometric control.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial processes often utilize continuous flow reactors to enhance yield and reproducibility. Key advantages include:

  • Precise temperature control : Minimizes thermal degradation of intermediates.

  • Reduced reaction times : Higher surface-to-volume ratios accelerate mass transfer.

In a patented method, 4-phenylbutan-1-amine and benzyl chloride are fed into a tubular reactor with K₂CO₃ in DMF. The product stream undergoes inline extraction with cyclohexane to remove inorganic salts, achieving >90% conversion.

Impurity Profiling and Control

A major challenge in large-scale synthesis is the formation of byproducts such as N,N-dibenzyl-4-phenylbutan-1-amine (from over-alkylation) and 4-phenylbutan-1-amine hydrochloride (from incomplete neutralization). Strategies to mitigate impurities include:

  • In-process monitoring : High-performance liquid chromatography (HPLC) tracks reaction progress (e.g., retention time relative ratio [RRT] = 2.08 for the target compound).

  • Crystallization techniques : Recrystallization from methanol or ethyl acetate improves purity to >99%.

Reaction Conditions and Parameter Analysis

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptimal ConditionsEffect on Yield
Solvent DMF or THFMaximizes solubility of reactants
Base K₂CO₃Mild, minimizes side reactions
Temperature 25–35°CBalances kinetics and stability

Data from industrial batches indicate that substituting DMF with THF reduces byproduct formation by 15% but increases reaction time by 20%.

Catalytic Enhancements

The addition of potassium iodide (KI) as a catalyst (0.5–1.0 mol%) improves the nucleophilicity of the amine via the Finkelstein reaction mechanism, enhancing benzyl halide reactivity.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Post-reaction mixtures are typically partitioned between water and dichloromethane (DCM) to remove unreacted benzyl halide and inorganic salts. For example:

  • Combine the crude product with DCM (2 volumes) and water (1 volume).

  • Separate the organic layer and wash with brine to remove residual DMF.

Distillation and Crystallization

  • Vacuum distillation : Removes low-boiling-point solvents (e.g., THF) at temperatures <60°C to prevent decomposition.

  • Crystallization : Dissolving the residue in methanol and cooling to 0–5°C yields crystalline this compound hydrochloride, which is filtered and dried.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic substitution85–9098–99High
Reductive amination70–7595–97Moderate

The nucleophilic substitution route is preferred industrially due to higher yields and simpler workup, whereas reductive amination is reserved for specialized applications requiring halogen-free synthesis.

Case Study: Large-Scale Synthesis for Salmeterol Production

In the synthesis of salmeterol, this compound serves as a precursor to N-benzyl-6-(4-phenylbutoxy)hexan-1-amine , a key intermediate. A patented protocol involves:

  • Coupling 4-phenylbutanol with benzylamine under Mitsunobu conditions.

  • Purification via column chromatography to isolate the intermediate.

This method achieves a 45.8% overall yield of salmeterol base, highlighting the critical role of this compound in multi-step syntheses .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-phenylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

N-benzyl-4-phenylbutan-1-amine serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful in:

  • Organic Synthesis : Acts as a building block for creating more complex structures.
  • Reagent in Reactions : Its unique structure allows it to participate in various organic reactions, including oxidation and substitution.

Biology

This compound is studied for its interactions with biological systems, particularly:

  • Biological Activity : Research indicates potential activity against specific biomolecular targets, making it significant in pharmacological studies.
  • Mechanism of Action : It has been shown to interact with adrenergic receptors, functioning as a competitive antagonist, which could lead to antihypertensive effects .

Medicine

This compound is explored for its therapeutic potential:

  • Antihypertensive Agents : The compound serves as a precursor in the synthesis of drugs aimed at lowering blood pressure.
  • Research into Neurological Disorders : Ongoing studies investigate its efficacy as a treatment option for conditions such as pain and anxiety disorders .

Data Tables

Application AreaDescriptionExamples
ChemistryIntermediate for organic synthesisUsed in creating complex molecules
BiologyInteraction with biomoleculesPotential activity against adrenergic receptors
MedicinePrecursor for therapeutic compoundsDevelopment of antihypertensive agents

Case Study 1: Antihypertensive Properties

A study demonstrated that this compound derivatives exhibited significant antihypertensive effects in animal models. The mechanism was linked to their ability to block adrenergic receptors, thus reducing vascular resistance and heart rate .

Case Study 2: Antibiotic Potentiation

Research has shown that modifications of N-benzyl derivatives can enhance antibiotic efficacy. For instance, derivatives were tested for their ability to increase membrane permeability in E. coli, suggesting that N-benzyl compounds may serve as effective antibiotic potentiators .

Mechanism of Action

The mechanism of action of N-benzyl-4-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of N-substituted butan-1-amine derivatives leads to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Structure/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-Benzyl-4-phenylbutan-1-amine Benzyl + phenyl on C4 of butan-1-amine C₁₇H₂₁N 239.36 Reactive intermediate in salmeterol synthesis; forms API impurities.
N-(4-Methylbenzyl)butan-1-amine 4-Methylbenzyl substituent C₁₂H₁₉N 177.29 Higher lipophilicity vs. benzyl analog; used in fine chemical synthesis.
4-Phenoxybutan-1-amine Phenoxy group on C4 C₁₀H₁₅NO 165.23 Ether linkage increases polarity; potential applications in agrochemicals.
1-(N-Methylamino)-4-phenylbutane Methyl group on N + phenyl on C4 C₁₁H₁₇N 163.26 Primary amine; logP = 2.76 (moderate lipophilicity).
N-[(4-Nitrophenyl)methyl]butan-1-amine 4-Nitrobenzyl substituent C₁₁H₁₆N₂O₂ 208.26 Nitro group enhances reactivity; used in coordination chemistry.

Physicochemical Properties

  • Lipophilicity: this compound (two aromatic rings) has higher logP than analogs like 4-phenoxybutan-1-amine (polar ether group). Nitro-substituted derivatives (e.g., N-[(4-nitrophenyl)methyl]butan-1-amine) exhibit increased polarity due to electron-withdrawing nitro groups.
  • Stability :

    • Hydrochloride salts (e.g., N-(4-Methylbenzyl)butan-1-amine hydrochloride ) enhance solubility and stability for storage.

Q & A

Q. What are the primary synthetic routes for N-benzyl-4-phenylbutan-1-amine, and what challenges arise during its preparation?

Methodological Answer: N-Benzyl-4-phenylbutan-1-amine is synthesized via the reaction of 4-phenylbutanol with benzylamine , forming a reactive intermediate that competes in subsequent reaction stages (e.g., olefination or alkylation). Key challenges include:

  • Competing side reactions : The intermediate reacts with other components (e.g., dimethyltitanocene) to form undesired impurities like ethyl derivatives or cyclohexyl byproducts .
  • Impurity control : Byproducts such as Compound 4 (see Figure 2 in ) require rigorous HPLC monitoring (e.g., retention time relative ratio [RRT] = 2.08) and isolation for structural confirmation .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Analytical validation involves:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.5 ppm, aliphatic chains at δ 1.2–2.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., m/z 224 [M–H]⁻ with a deviation <5 ppm) .
  • Chromatographic methods : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify impurities at levels as low as 0.11% .

Advanced Research Questions

Q. What strategies mitigate competing reactions during the synthesis of this compound?

Methodological Answer: To suppress side reactions:

  • Optimize stoichiometry : Excess benzylamine (1.2–1.5 equiv) minimizes unreacted 4-phenylbutanol, reducing byproduct formation .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) slow down reactive intermediates prone to undesired alkylation .
  • Catalyst selection : Use of Lewis acids (e.g., titanium-based catalysts) can direct selectivity toward the desired pathway, as demonstrated in aprepitant synthesis .

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer: Key parameters for yield enhancement:

  • Solvent systems : Polar aprotic solvents (e.g., acetone or DMF) improve solubility of intermediates, as shown in one-pot syntheses yielding 80% .
  • Catalytic additives : Potassium iodide (0.1 equiv) accelerates nucleophilic substitutions in analogous amine syntheses .
  • Workup protocols : Crystallization from acetone or dichloromethane/methanol mixtures purifies the product while removing hydrophobic impurities .

Q. What advanced techniques are used to characterize and quantify impurities in this compound?

Methodological Answer: Impurity profiling involves:

  • Isolation and spectral analysis : Impurities are isolated via preparative HPLC and characterized using NMR and HRMS (e.g., cyclohexyl impurity identification in salmeterol API) .
  • Degradation studies : Stress testing (e.g., heat, light, pH extremes) identifies degradation pathways, with LC-MS tracking hydrolytic or oxidative byproducts .
  • Reference standards : Synthetic impurities (e.g., Compound 3 or 4) are synthesized separately as benchmarks for quantification .

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